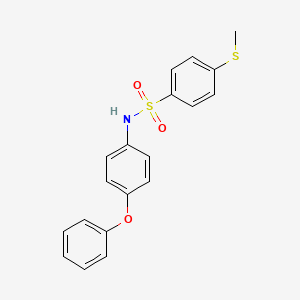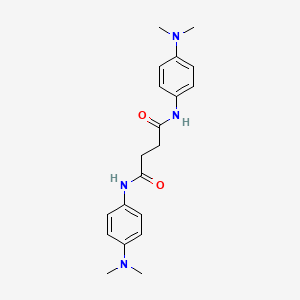![molecular formula C20H14ClN5O B3622664 3-(4-chlorophenyl)-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acrylamide](/img/structure/B3622664.png)
3-(4-chlorophenyl)-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acrylamide
Overview
Description
The compound “3-(4-chlorophenyl)-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acrylamide” belongs to a class of compounds known as [1,2,4]triazolo[1,5-a]pyrimidines . These compounds have been studied for their potential as DNA intercalators and anticancer agents .
Synthesis Analysis
The synthesis of similar [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been reported in the literature . These compounds were synthesized under green chemistry conditions via a multicomponent reaction .Molecular Structure Analysis
The molecular structure of these compounds involves a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a triazole ring fused with a pyrimidine ring .Chemical Reactions Analysis
These compounds have been evaluated for their DNA intercalation activities . The DNA intercalation activity refers to the ability of these compounds to insert themselves between the base pairs of the DNA helix, which can interfere with DNA replication and transcription, leading to anticancer activity .Physical and Chemical Properties Analysis
While specific physical and chemical properties for “this compound” are not available, similar compounds have been reported to be thermally stable with decomposition temperatures in the range of 454–476 °C .Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidine derivatives, have been reported to exhibit anti-tumor activity against various cancer cell lines . They are also known to inhibit certain enzymes, such as c-Met kinase .
Mode of Action
Similar compounds have been found to intercalate dna , which can disrupt the DNA replication process and lead to cell death. This mechanism is often exploited in the development of anticancer drugs.
Biochemical Pathways
These effects can disrupt the growth and proliferation of cancer cells .
Result of Action
Similar compounds have demonstrated anti-tumor activity against various cancer cell lines . This suggests that the compound could potentially have similar effects.
Future Directions
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O/c21-16-9-6-14(7-10-16)8-11-18(27)23-19-24-20-22-13-12-17(26(20)25-19)15-4-2-1-3-5-15/h1-13H,(H,23,25,27)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDUQNDBUJTZKB-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)NC(=O)C=CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)NC(=O)/C=C/C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3622596.png)
![4-chloro-N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3622604.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide](/img/structure/B3622607.png)
![dimethyl 5-{[3-(3-chlorophenyl)acryloyl]amino}isophthalate](/img/structure/B3622631.png)
![ethyl 4-(aminocarbonyl)-5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B3622633.png)
![N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B3622634.png)
![3-(4-bromophenyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3622646.png)
![N-(4-methoxybenzyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B3622648.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)glycinamide](/img/structure/B3622651.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3622653.png)
![N-{5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide](/img/structure/B3622660.png)



